

# An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine

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## Compound of Interest

Compound Name: 1-(2-Bromoethyl)pyrrolidine

Cat. No.: B1338501

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This guide provides a comprehensive technical overview of **1-(2-Bromoethyl)pyrrolidine**, a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development who utilize heterocyclic compounds in the synthesis of novel therapeutic agents.

## Chemical Identity and Physicochemical Properties

**1-(2-Bromoethyl)pyrrolidine** is a versatile synthetic intermediate. The pyrrolidine ring is a prevalent heterocyclic fragment found in numerous FDA-approved drugs, valued for its ability to confer favorable physicochemical properties and introduce stereochemistry.<sup>[1][2][3][4][5]</sup> This compound is typically available as a free base or, more commonly, as a stable hydrobromide salt, which is easier to handle and store.<sup>[1]</sup>

The compound's primary utility lies in its function as an alkylating agent, enabling the introduction of the pyrrolidinoethyl moiety into a wide array of molecules.<sup>[1]</sup> This reactivity is central to its application in the synthesis of diverse pharmaceutical compounds, including those targeting the central nervous system, as well as antiviral and anticancer agents.<sup>[1]</sup>

Table 1: Chemical Identification of **1-(2-Bromoethyl)pyrrolidine** and its Salts

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Form
1-(2-Bromoethyl)pyrrolidine	54035-94-8[6][7][8]	C <sub>6</sub> H <sub>12</sub> BrN[6][8]	178.07[6][7]	Liquid (predicted)
1-(2-Bromoethyl)pyrrolidine Hydrobromide	80819-91-6[1][9][10]	C <sub>6</sub> H <sub>13</sub> Br <sub>2</sub> N[1][9][11]	258.98[1][9][11]	Solid / Powder[1][10]
1-(2-Bromoethyl)pyrrolidine Hydrochloride	106536-48-5[6]	C <sub>6</sub> H <sub>12</sub> BrN·HCl	214.53	Not specified

Table 2: Physicochemical Properties

Property	Value	Compound Form
Boiling Point	188.2 ± 23.0 °C at 760 mmHg[7]	Free Base
Melting Point	190-195 °C[10]	Hydrobromide Salt
pKa	9.16 ± 0.20 (Predicted)[6]	Free Base
InChI Key	SAVGSSSLZPLNLG-UHFFFAOYSA-N[6]	Free Base
Canonical SMILES	C1CCN(C1)CCBr[6]	Free Base

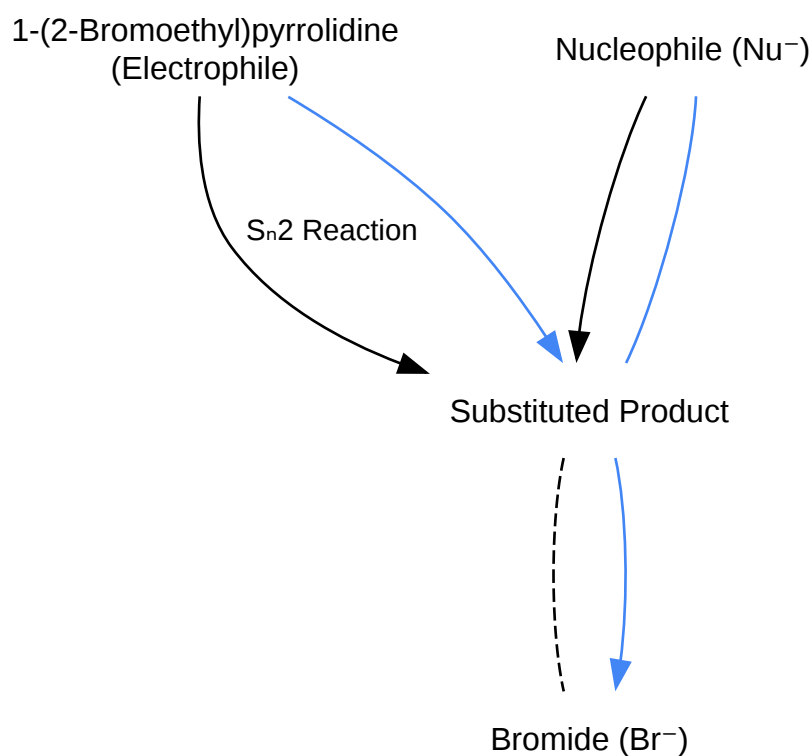
## Core Reactivity and Synthetic Utility

The reactivity of **1-(2-bromoethyl)pyrrolidine** is dominated by the carbon-bromine bond, which makes it an effective electrophile for a variety of nucleophilic substitution reactions.[1]

This is the most common reaction pathway exploited by chemists to incorporate the pyrrolidinoethyl group into more complex molecular scaffolds.[1]

## Nucleophilic Substitution Reactions

As a primary alkyl bromide, the compound readily undergoes  $S_N2$  reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nucleophile bonds.[1] When using the hydrobromide salt, the addition of a base is often required to neutralize the hydrobromic acid byproduct or the nucleophile itself, which drives the reaction to completion.[1]



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General scheme for nucleophilic substitution.

## Elimination Reactions

Under specific conditions, such as in the presence of a strong, non-nucleophilic base, **1-(2-bromoethyl)pyrrolidine** can undergo an E2 (bimolecular elimination) reaction.[1] This

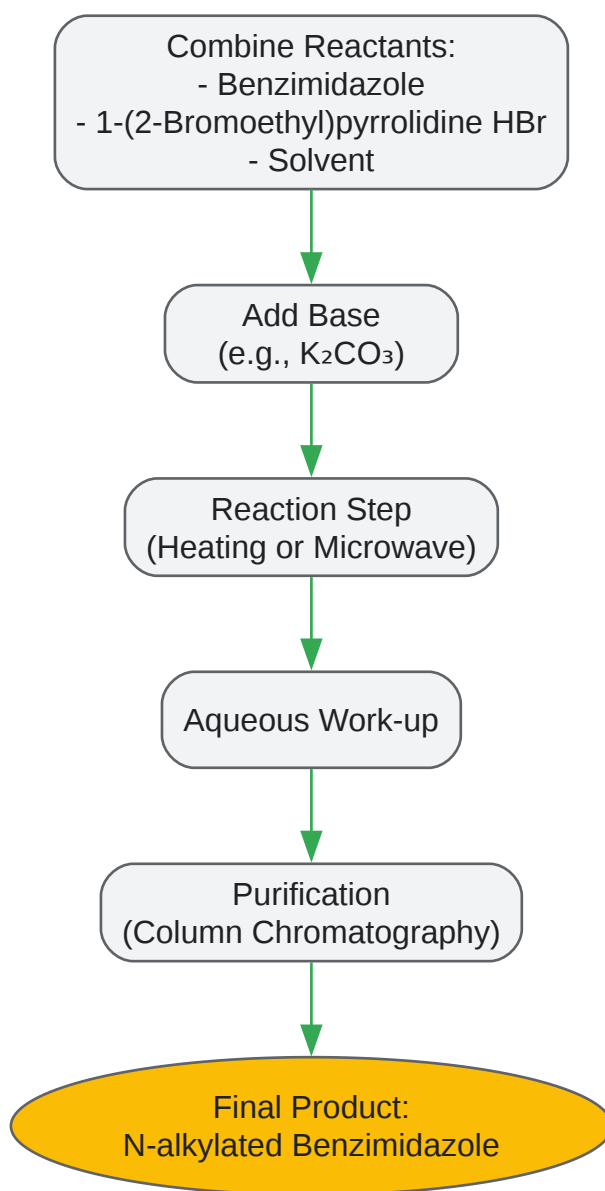
dehydrobromination results in the formation of 1-vinylpyrrolidine. However, nucleophilic substitution is generally the more favored pathway.<sup>[1]</sup>

## Experimental Protocols: Synthesis of N-Substituted Benzimidazoles

A prominent application of **1-(2-bromoethyl)pyrrolidine** hydrobromide is in the N-alkylation of heterocyclic compounds, such as benzimidazoles, which are common scaffolds in FDA-approved drugs.<sup>[1]</sup>

General Methodology:

- **Reactant Mixture:** The benzimidazole substrate is combined with **1-(2-bromoethyl)pyrrolidine** hydrobromide in a suitable solvent.
- **Base Addition:** A base (e.g., potassium carbonate, triethylamine) is added to the mixture. The base serves to deprotonate the benzimidazole nitrogen, forming a more potent nucleophile, and to neutralize the HBr generated during the reaction.
- **Reaction Conditions:** The reaction can be conducted under conventional heating or, for improved efficiency and milder conditions, using microwave irradiation.<sup>[1]</sup>
- **Work-up and Purification:** Following the reaction, the mixture is subjected to a standard aqueous work-up to remove inorganic salts and unreacted starting materials. The crude product is then purified, typically by column chromatography, to yield the desired N-(2-pyrrolidin-1-ylethyl)benzimidazole derivative.



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Workflow for the synthesis of N-alkylated benzimidazoles.

## Safety and Handling

**1-(2-Bromoethyl)pyrrolidine** and its salts are reactive chemical compounds that require careful handling. The hydrobromide salt is classified with several hazard statements under the Globally Harmonized System (GHS).

Table 3: GHS Safety Information for **1-(2-Bromoethyl)pyrrolidine** Hydrobromide

Category	Information
Pictogram	GHS07 (Exclamation Mark)[10]
Signal Word	Warning[10]
Hazard Statements	H302: Harmful if swallowed.[10] H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10][12] P280: Wear protective gloves/eye protection/face protection.[12] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[10][12]

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] All operations should be performed in a well-ventilated fume hood.[12][13]

## Conclusion

**1-(2-Bromoethyl)pyrrolidine** is a valuable and highly reactive building block for organic synthesis. Its ability to act as an efficient alkylating agent makes it a cornerstone reagent for introducing the pyrrolidinoethyl functional group, a common feature in many biologically active compounds and marketed drugs. A thorough understanding of its reactivity, handling requirements, and synthetic applications is essential for its effective and safe use in research and drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338501#1-2-bromoethyl-pyrrolidine-cas-number-and-structure]

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